molecular formula C20H16N2 B14614893 N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine CAS No. 57711-70-3

N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine

Cat. No.: B14614893
CAS No.: 57711-70-3
M. Wt: 284.4 g/mol
InChI Key: KVLMCZNILNIZHO-UHFFFAOYSA-N
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Description

N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes phenyl groups and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine typically involves the condensation reaction between aniline and benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its imine functionality allows it to interact with nucleophilic sites on biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(2-pyridinyl)methanimine
  • N-phenyl-1-(2-phenylethyl)methanimine
  • N-phenyl-1-(2-pyridinyl)methanimine

Uniqueness

Compared to similar compounds, it exhibits a broader range of chemical reactions and interactions with biological targets .

Properties

CAS No.

57711-70-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine

InChI

InChI=1S/C20H16N2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-16H

InChI Key

KVLMCZNILNIZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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